molecular formula C9H6ClF3O4S B2905598 Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate CAS No. 2219376-07-3

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate

Cat. No.: B2905598
CAS No.: 2219376-07-3
M. Wt: 302.65
InChI Key: PSKLHTVCZFMTEC-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is a benzoate ester derivative featuring two electron-withdrawing groups: a chlorosulfonyl (–SO₂Cl) moiety at the 3-position and a trifluoromethyl (–CF₃) group at the 4-position. These substituents confer significant electrophilic character to the aromatic ring, making the compound reactive in nucleophilic substitution and coupling reactions. The chlorosulfonyl group is particularly versatile, enabling sulfonamide or sulfonate formation, while the trifluoromethyl group enhances metabolic stability and lipophilicity, traits valuable in agrochemical and pharmaceutical intermediates. Its molecular formula is C₉H₆ClF₃O₄S, with a molecular weight of 302.66 g/mol (calculated from and analogous compounds) .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-3-6(9(11,12)13)7(4-5)18(10,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLHTVCZFMTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate typically involves the reaction of 3-chlorosulfonyl-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonyl and sulfonic acid derivatives, which have applications in different fields of chemistry and industry .

Scientific Research Applications

While the search results do not provide an exhaustive overview of the applications of "Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate", they do offer some relevant information regarding its chemical properties and potential uses. This compound is mentioned in the context of chemical synthesis and as a building block for other compounds .

Here's what can be gathered from the search results:

Chemical Properties

  • IUPAC Name: this compound
  • InChI Code: 1S/C9H6ClF3O4S/c1-17-8(14)5-2-3-6(9(11,12)13)7(4-5)18(10,15)16/h2-4H,1H3

Potential Applications

  • Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of more complex molecules.
  • Building Block: It can be used as a building block in the creation of potential drug candidates.
  • Inhibitor Synthesis: It is used in the synthesis of Perforin-Mediated Lysis Inhibitors .
  • Ligand Design: It is used in ligand-based design of allosteric retinoic acid receptor-related .

Related Compounds

  • Methyl 3-bromo-4-(trifluoromethyl)benzoate: This compound has a wide range of applications in scientific research, including use as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. It is also used in the study of enzyme inhibition and protein-ligand interactions and as a building block in the synthesis of potential drug candidates.
  • Sulfonate-substituted benzosiloxaboroles: These compounds have antibacterial activity . The presence of chloro or trifluoromethyl groups at the para position or two such groups at the meta and para positions of the benzenesulfonate substituent contributes to their high activity .

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-(Chlorosulfonyl)-4-Methoxybenzoate

  • Molecular Formula : C₉H₉ClO₅S
  • Molecular Weight : 264.68 g/mol
  • Substituents : Chlorosulfonyl (3-position), methoxy (–OCH₃, 4-position).
  • Key Differences : The trifluoromethyl group in the target compound is replaced by methoxy. Methoxy is electron-donating via resonance, reducing the ring’s electrophilicity compared to the electron-withdrawing –CF₃. This alters reactivity: the target compound is more prone to electrophilic substitution but less stable under acidic conditions.
  • Applications : Used in sulfonamide synthesis (e.g., pharmaceuticals). The methoxy group may improve solubility but reduces metabolic resistance compared to –CF₃ .

Methyl 4-Chloro-3-(Trifluoromethoxy)Benzoate

  • Molecular Formula : C₉H₆ClF₃O₃
  • Molecular Weight : 254.59 g/mol
  • Substituents : Chloro (4-position), trifluoromethoxy (–OCF₃, 3-position).
  • Key Differences : The chlorosulfonyl group is replaced by trifluoromethoxy. –OCF₃ is less electrophilic than –SO₂Cl, reducing reactivity toward nucleophiles. However, –OCF₃ enhances lipophilicity similarly to –CF₃.
  • Applications : Likely used in agrochemicals due to its balance of stability and lipophilicity .

Methyl 3-(Trifluoromethyl)Benzoate

  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Substituents : Trifluoromethyl (3-position).
  • Key Differences : Absence of chlorosulfonyl limits sulfonation reactions. The compound is less reactive but serves as a precursor for introducing –CF₃ into larger molecules.
  • Applications : Intermediate in drug design (e.g., kinase inhibitors) .

Methyl 4-Amino-3-(Trifluoromethyl)Benzoate

  • Molecular Formula: C₉H₈F₃NO₂
  • Molecular Weight : 219.16 g/mol
  • Substituents: Amino (–NH₂, 4-position), trifluoromethyl (3-position).
  • Key Differences: The amino group is electron-donating, opposing the electron-withdrawing –CF₃. This creates a push-pull electronic effect, enhancing conjugation. The absence of chlorosulfonyl makes it unsuitable for sulfonamide formation.
  • Applications : Building block for dyes or bioactive molecules requiring amine functionality .

Methyl 3-Nitro-4-(Trifluoromethyl)Benzoate

  • Molecular Formula: C₉H₆F₃NO₄
  • Molecular Weight : 249.15 g/mol
  • Substituents: Nitro (–NO₂, 3-position), trifluoromethyl (4-position).
  • Key Differences : The nitro group is a stronger electron-withdrawing group than chlorosulfonyl, increasing ring electrophilicity. This compound may exhibit higher reactivity in aromatic substitutions but lacks sulfonation versatility.
  • Applications : Intermediate in explosives or herbicides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity/Applications
Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate C₉H₆ClF₃O₄S 302.66 –SO₂Cl (3), –CF₃ (4) Sulfonamide synthesis, agrochemicals
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate C₉H₉ClO₅S 264.68 –SO₂Cl (3), –OCH₃ (4) Pharmaceuticals, solubility-enhanced intermediates
Methyl 4-chloro-3-(trifluoromethoxy)benzoate C₉H₆ClF₃O₃ 254.59 –Cl (4), –OCF₃ (3) Agrochemicals, stable lipophilic compounds
Methyl 3-(trifluoromethyl)benzoate C₉H₇F₃O₂ 204.15 –CF₃ (3) Drug intermediates (e.g., kinase inhibitors)
Methyl 4-amino-3-(trifluoromethyl)benzoate C₉H₈F₃NO₂ 219.16 –NH₂ (4), –CF₃ (3) Bioactive molecules, dyes
Methyl 3-nitro-4-(trifluoromethyl)benzoate C₉H₆F₃NO₄ 249.15 –NO₂ (3), –CF₃ (4) Explosives, herbicides

Biological Activity

Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a chlorosulfonyl group and a trifluoromethyl group. These functional groups contribute to its biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H6ClF3O3S
  • Molecular Weight : Approximately 302.65 g/mol
  • Structure : The compound features a benzoate core with a chlorosulfonyl group at the meta position and a trifluoromethyl group at the para position.

The biological activity of this compound can be attributed to the following mechanisms:

  • Nucleophilic Reactions : The chlorosulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial properties.
  • Enhanced Lipophilicity : The presence of the trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate biological membranes more effectively and reach target sites within cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorosulfonyl and trifluoromethyl groups demonstrate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds can be as low as 4.88 µg/mL .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It may inhibit specific inflammatory pathways by modulating enzyme activities involved in the inflammatory response. This effect is particularly relevant in developing treatments for chronic inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro tests against various human cancer cell lines revealed that it possesses cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. For example, it demonstrated an IC50 value of 22.4 μM against PACA2 pancreatic cancer cells, indicating significant potency .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chlorosulfonyl derivatives, including this compound. The results indicated that these compounds effectively inhibited bacterial growth, with MIC values significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)Target Pathogen
This compound4.88E. coli
Compound X8.00C. albicans
Compound Y5.00Bacillus mycoides

Study on Anticancer Activity

In another study focused on anticancer properties, this compound was tested against multiple cancer cell lines, yielding promising results.

Cell LineIC50 (μM)Comparison DrugComparison IC50 (μM)
PACA222.4Doxorubicin52.1
A54944.4Doxorubicin52.1
HCT11630.0Doxorubicin52.1

Q & A

Q. What are the standard synthetic routes for Methyl 3-(chlorosulfonyl)-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the trifluoromethyl group via electrophilic substitution or coupling reactions, and (2) chlorosulfonation at the 3-position using chlorosulfonic acid. Optimization includes:

  • Temperature control : Maintain 0–5°C during chlorosulfonation to minimize side reactions (e.g., sulfonic acid formation).
  • Catalysts : Use Lewis acids like AlCl₃ to enhance regioselectivity.
  • Solvent selection : Dichloromethane or chloroform minimizes hydrolysis of the chlorosulfonyl group .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~120 ppm in ¹⁹F NMR).
  • IR : Peaks at 1370 cm⁻¹ (S=O stretch) and 1730 cm⁻¹ (ester C=O) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 316.96).
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The chlorosulfonyl group enables nucleophilic substitution (e.g., with amines to form sulfonamides) or cross-coupling reactions. Applications include:

  • Medicinal Chemistry : As a precursor for protease inhibitors via sulfonamide linkages.
  • Material Science : Incorporation into polymers for enhanced thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between batch syntheses?

Methodological Answer: Discrepancies often arise from trace moisture or oxygen. Mitigation strategies:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Analytical Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) and GC/MS fragmentation patterns across batches .

Q. What strategies minimize sulfonic acid byproduct formation during chlorosulfonation?

Methodological Answer:

  • Controlled Reagent Addition : Add chlorosulfonic acid dropwise to prevent localized overheating.
  • Anhydrous Conditions : Molecular sieves (3Å) absorb residual water.
  • Post-Reaction Quenching : Neutralize excess acid with NaHCO₃ before extraction .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?

Methodological Answer: The -CF₃ group enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assays).
  • Electron-Withdrawing Effects : Stabilizes charge-transfer complexes with enzymes (e.g., carbonic anhydrase), validated via docking studies and IC₅₀ assays .

Q. How can researchers validate analytical methods for quantifying this compound in complex mixtures?

Methodological Answer:

  • Calibration Curves : Use internal standards (e.g., deuterated analogs) for GC/MS or LC-MS/MS.
  • Spike-Recovery Tests : Achieve 95–105% recovery in spiked matrices (e.g., cell lysates).
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .

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